![molecular formula C12H14F3N B13223630 N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine](/img/structure/B13223630.png)
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine is a chemical compound with the molecular formula C12H14F3N It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an ethyl chain, and a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and cyclopropylamine.
Formation of Intermediate: The first step involves the condensation of 3-(trifluoromethyl)benzaldehyde with cyclopropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The cyclopropanamine moiety may contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}amine: Similar structure but lacks the cyclopropane ring.
N-{1-[3-(Trifluoromethyl)phenyl]methyl}cyclopropanamine: Similar structure but with a methyl group instead of an ethyl group.
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclobutanamine: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
Uniqueness
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The cyclopropane ring also contributes to its rigidity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H14F3N |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H14F3N/c1-8(16-11-5-6-11)9-3-2-4-10(7-9)12(13,14)15/h2-4,7-8,11,16H,5-6H2,1H3 |
InChI Key |
FFAYIWCCLTWGEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13223550.png)
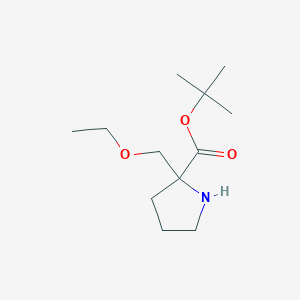
![2-[5-(Difluoromethyl)-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13223563.png)
![4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13223576.png)
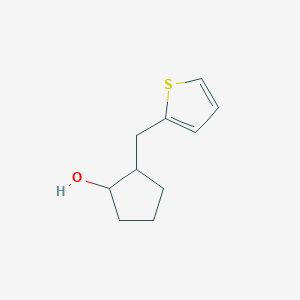
![1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13223583.png)
![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13223593.png)
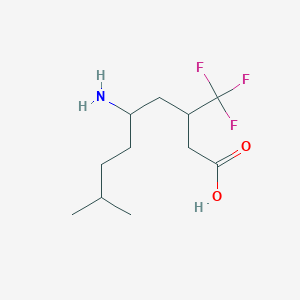
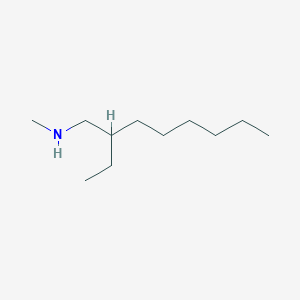


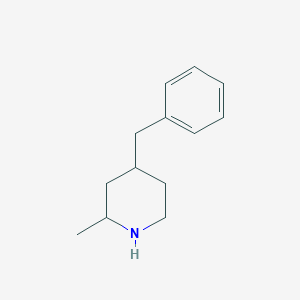
![2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid](/img/structure/B13223632.png)

